
5-Phenylisoxazole-3-carboxylic acid
Übersicht
Beschreibung
5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Biochemische Analyse
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the use of hydrazine hydrate in refluxing methanol to yield 5-Phenylisoxazole-3-carbohydrazide, which is then dehydrated to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to their lower toxicity and reduced waste generation . These methods typically involve the use of microwave irradiation to accelerate the reaction process and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl ring .
Wissenschaftliche Forschungsanwendungen
5-Phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research has shown that derivatives of 5-Phenylisoxazole-3-carbox
Eigenschaften
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOBHXWBRKOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162701 | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14441-90-8 | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 5-phenylisoxazole-3-carboxylic acid derivatives?
A: this compound serves as a versatile building block for various derivatives. One common approach involves converting it to the corresponding acid chloride, which can then react with different nucleophiles. For instance, reacting the acid chloride with curcumin in the presence of triethylamine yields curcumin esters containing the this compound moiety []. Another approach involves using this compound as a starting material for synthesizing more complex heterocyclic systems, such as 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines [].
Q2: Has this compound been investigated for any specific biological activities?
A: Yes, research suggests that derivatives of this compound exhibit potential as xanthine oxidase inhibitors []. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition is a therapeutic strategy for treating gout and related conditions.
Q3: Can you provide an example of how this compound is used in peptide chemistry?
A: Researchers have employed this compound to synthesize acyl derivatives of prolylleucylglycinamide []. This involved reacting the acid chloride of this compound with prolylleucylglycinamide. This modification could potentially impact the peptide's conformation, stability, or biological activity.
Q4: Are there any studies exploring the fragmentation patterns of this compound derivatives?
A: Yes, studies have investigated the oxidative fragmentation of t-butyl 5-phenylisoxazole-3-peroxycarboxylate (a derivative of this compound) []. This oxidative fragmentation yielded this compound and benzaldehyde, providing insights into the compound's reactivity and potential degradation pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
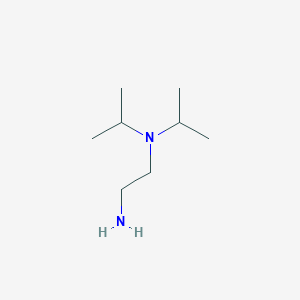
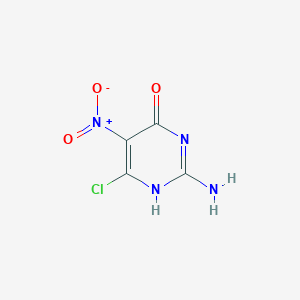

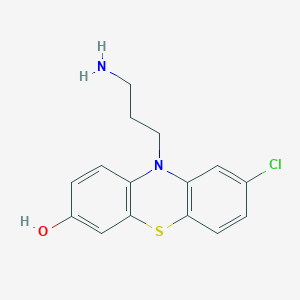
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
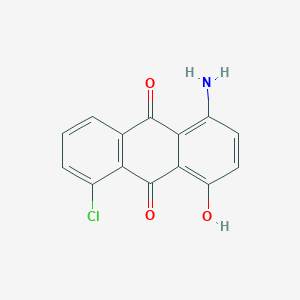
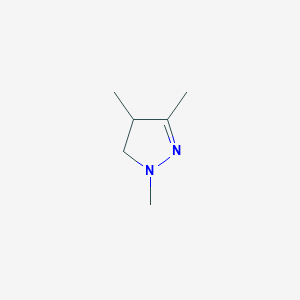
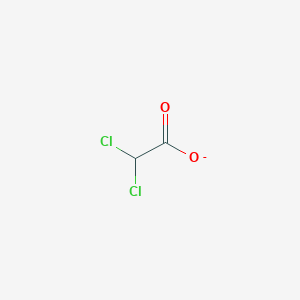

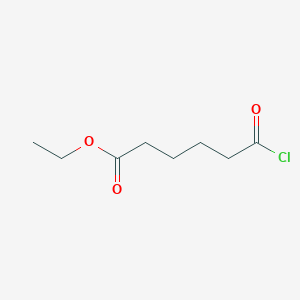
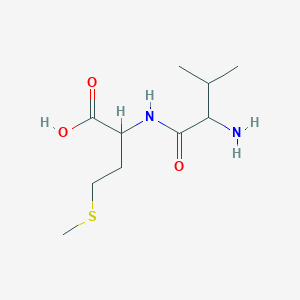
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
![4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B87214.png)

